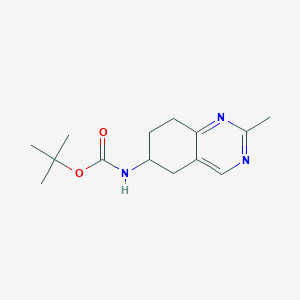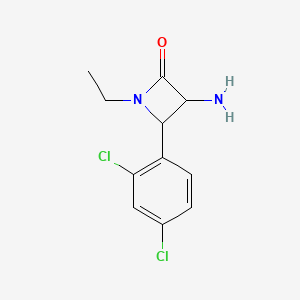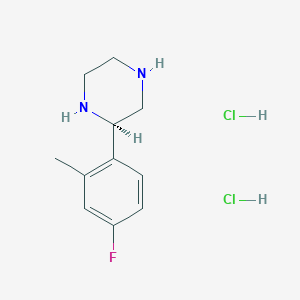![molecular formula C18H18O2 B11855894 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone CAS No. 887576-99-0](/img/structure/B11855894.png)
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone est un composé chimique de formule moléculaire C18H18O2 et de masse molaire 266,3 g/mol . Ce composé se caractérise par la présence d'une portion tétrahydronaphtalène liée à un cycle phényle par un groupe éthanone. Il est principalement utilisé dans les milieux de recherche et développement et n'est pas destiné à un usage humain ou vétérinaire .
Méthodes De Préparation
La synthèse de la 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone implique plusieurs étapes. Une voie de synthèse courante comprend la réaction du 5,6,7,8-tétrahydronaphtalen-2-ol avec la 4-bromoacétophénone en conditions basiques pour former le produit souhaité . La réaction nécessite généralement un solvant tel que l'éthanol et une base comme le carbonate de potassium. Le mélange est chauffé à reflux pendant plusieurs heures, suivi d'une purification par recristallisation ou chromatographie sur colonne.
Les méthodes de production industrielle de ce composé ne sont pas bien documentées, probablement en raison de son utilisation principale en recherche. les principes généraux de la synthèse organique, tels que le maintien de la pureté de la réaction et l'optimisation du rendement, seraient applicables.
Analyse Des Réactions Chimiques
La 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone subit diverses réactions chimiques, notamment :
Oxydation : Le groupe éthanone peut être oxydé pour former des acides carboxyliques à l'aide d'agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe éthanone peut être réduit en alcool à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le cycle phényle peut subir des réactions de substitution électrophile aromatique, telles que la nitration ou l'halogénation, dans des conditions appropriées.
Les réactifs courants utilisés dans ces réactions comprennent les acides, les bases et divers solvants organiques. Les principaux produits formés dépendent des conditions de réaction et des réactifs utilisés.
Applications de la Recherche Scientifique
La 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme élément de base dans la synthèse de molécules organiques plus complexes.
Biologie : Elle sert de sonde dans les dosages biochimiques pour étudier l'activité enzymatique et les interactions protéiques.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et procédés chimiques.
Mécanisme d'Action
Le mécanisme d'action exact de la 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone n'est pas bien documenté. ses effets sont probablement médiés par des interactions avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs, conduisant à des modifications des voies cellulaires. Des recherches supplémentaires sont nécessaires pour élucider les mécanismes moléculaires précis impliqués.
Applications De Recherche Scientifique
1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
La 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone peut être comparée à d'autres composés ayant des structures similaires, telles que :
1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]méthanamine : Ce composé possède un groupe amine au lieu d'un groupe éthanone, ce qui peut entraîner une réactivité chimique et une activité biologique différentes.
1-(5,6,7,8-Tétrahydronaphtalen-2-yl)éthanone : Ce composé ne possède pas le cycle phényle, ce qui peut affecter sa stabilité globale et ses interactions avec d'autres molécules.
Le caractère unique de la 1-[4-(5,6,7,8-Tétrahydronaphtalen-2-yloxy)phényl]éthanone réside dans ses caractéristiques structurales spécifiques, qui lui confèrent des propriétés chimiques et biologiques distinctes.
Propriétés
Numéro CAS |
887576-99-0 |
|---|---|
Formule moléculaire |
C18H18O2 |
Poids moléculaire |
266.3 g/mol |
Nom IUPAC |
1-[4-(5,6,7,8-tetrahydronaphthalen-2-yloxy)phenyl]ethanone |
InChI |
InChI=1S/C18H18O2/c1-13(19)14-6-9-17(10-7-14)20-18-11-8-15-4-2-3-5-16(15)12-18/h6-12H,2-5H2,1H3 |
Clé InChI |
BKGSUNWBSCJTGF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=C(C=C1)OC2=CC3=C(CCCC3)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-Phenyl-2,3,3a,4-tetrahydro-1h-benzo[f]isoindol-1-one](/img/structure/B11855829.png)





![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



![1-(4-Fluorophenyl)-4,5-dihydro-1H-benzo[g]indazole](/img/structure/B11855906.png)

